molecular formula C6H10O3 B1310615 (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde CAS No. 22323-80-4

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

Cat. No.: B1310615
CAS No.: 22323-80-4
M. Wt: 130.14 g/mol
InChI Key: YSGPYVWACGYQDJ-RXMQYKEDSA-N
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Description

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde is an organic compound characterized by its dioxolane ring structure with an aldehyde functional group. This compound is notable for its chiral center, which imparts specific stereochemical properties, making it valuable in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde typically involves the reaction of acetone with glyceraldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The stereochemistry of the product is controlled by the chiral center of the glyceraldehyde.

Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used.

Major Products:

    Oxidation: 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid.

    Reduction: 2,2-Dimethyl-1,3-dioxolane-4-methanol.

    Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of chiral intermediates.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is a precursor in the synthesis of drugs with specific stereochemical requirements.

    Industry: The compound finds applications in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions, influencing the formation of specific products.

Comparison with Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde: The non-chiral version of the compound.

    2,2-Dimethyl-1,3-dioxane-4-carbaldehyde: A similar compound with a six-membered ring instead of a five-membered dioxolane ring.

Uniqueness: (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly valuable in asymmetric synthesis and in the production of enantiomerically pure compounds.

Properties

IUPAC Name

(4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2)8-4-5(3-7)9-6/h3,5H,4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGPYVWACGYQDJ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701238241
Record name (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22323-80-4
Record name (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22323-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioxolane-4-carboxaldehyde, 2,2-dimethyl-, (4S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of anhydrous DMSO (3.41 mL, 48 mmol) in CH2Cl2 (5 mL) was added dropwise to a stirred solution of oxalyl chloride (1.92 mL, 22 mmol) in CH2Cl2 (50 mL) at −60° C. To this mixture was added a solution of (2,2-dimethyl-[1,3]dioxolan-4-yl)-methanol (2.48 mL, 20 mmol) in CH2Cl2 (10 mL). The resulting mixture was stirred for 15 min at −60° C. TEA (13.9 mL, 100 mmol) was added dropwise. The reaction mixture was then warmed to room temperature. Water (50 mL) and CH2Cl2 (50 mL) were added. The organic layer was separated and washed with water (25 mL). The aqueous layer was extracted with CH2Cl2 (3×50 mL). The organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to afford the crude 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde that was used directly without further purification.
Name
Quantity
3.41 mL
Type
reactant
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.48 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
TEA
Quantity
13.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
Reactant of Route 2
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
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(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
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Reactant of Route 5
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(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
Reactant of Route 6
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

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